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molecular formula C7H8N2S B8519261 (4-Ethyl-1,3-thiazol-2-yl)acetonitrile

(4-Ethyl-1,3-thiazol-2-yl)acetonitrile

Cat. No. B8519261
M. Wt: 152.22 g/mol
InChI Key: MNHMMRRFCCNTIB-UHFFFAOYSA-N
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Patent
US07465736B2

Procedure details

To a solution of 1-bromo-2-butanone (10.3 g, 57.98 mmol) in EtOH (200 mL) were added 2-cyanothioacetamide (5.8 g, 57.98 mmol) and triethylamine (1.59 mL, 11.6 mmol) and the solution was stirred under reflux for 1 h. After cooling down to r.t., the solvent was removed. The orange solid obtained was washed with AcOEt then cyclohexane, and recrystallized from EtOH to afford 7.2 g of the title compound as orange needles (Y=81%).
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
1.59 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3](=O)[CH2:4][CH3:5].[C:7]([CH2:9][C:10]([NH2:12])=[S:11])#[N:8].C(N(CC)CC)C>CCO>[CH2:4]([C:3]1[N:12]=[C:10]([CH2:9][C:7]#[N:8])[S:11][CH:2]=1)[CH3:5]

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
BrCC(CC)=O
Name
Quantity
5.8 g
Type
reactant
Smiles
C(#N)CC(=S)N
Name
Quantity
1.59 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
The orange solid obtained
WASH
Type
WASH
Details
was washed with AcOEt
CUSTOM
Type
CUSTOM
Details
cyclohexane, and recrystallized from EtOH

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1N=C(SC1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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